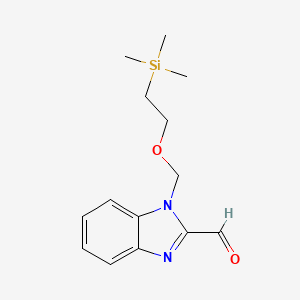

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole

Vue d'ensemble

Description

“1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole” is a complex organic compound. It is related to 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), an organochlorine compound with the formula C6H15ClOSi . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .

Synthesis Analysis

SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent . It is used to prepare a SEM-ether which was, in turn, removed with BBr3 and cyclized to a benzo-oxapane .Chemical Reactions Analysis

A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .Physical and Chemical Properties Analysis

SEM-Cl is a colorless liquid with a boiling point of 57–59 °C (330–332 K) (8 mmHg) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Benzimidazole derivatives have been a focus of organic synthesis due to their biological and chemical significance. The compound 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole serves as a precursor in the synthesis of various benzimidazole derivatives. For instance, Ghandi et al. (2010) demonstrated the use of a bifunctional formyl-acid derived from a benzimidazole compound in the Ugi 3CC reaction, leading to the formation of novel tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, Sánchez-García et al. (2002) investigated the regioselective bromination of benzimidazole derivatives, showcasing the chemical versatility of these compounds (Sánchez-García et al., 2002).

Antimicrobial Activity

Benzimidazole derivatives exhibit a range of biological activities, including antimicrobial effects. Salahuddin, Shaharyar, and Mazumder (2017) reviewed the synthesis and pharmacological activities of benzimidazole compounds, highlighting their role as antimicrobial and anticancer agents (Salahuddin, Shaharyar, & Mazumder, 2017). Another study by Khalifa et al. (2018) focused on the synthesis, antibacterial, and anti HepG2 cell line human hepatocyte carcinoma activity of benzimidazole-thiazole derivatives, demonstrating their potential in treating microbial infections and tumor inhibition (Khalifa et al., 2018).

Material Science and Corrosion Inhibition

The application of benzimidazole derivatives extends to material science, particularly in corrosion inhibition. Khaled (2003) explored the inhibitory action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions, highlighting their efficiency in protecting metal surfaces (Khaled, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

While SEM-Cl has been widely used in the protection of various functional groups, there is ongoing research into its potential applications. For example, it has been used in the synthesis of C-4 imidazoles . Furthermore, there is interest in developing more environmentally friendly methods of forming TMSE esters directly from a carboxylic acid .

Propriétés

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2Si/c1-19(2,3)9-8-18-11-16-13-7-5-4-6-12(13)15-14(16)10-17/h4-7,10H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWKQTVQDJNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)